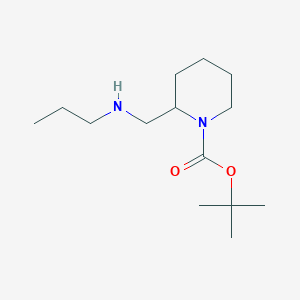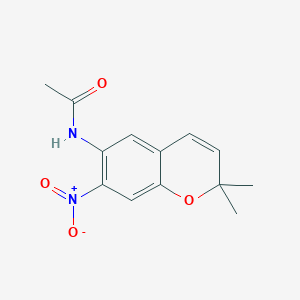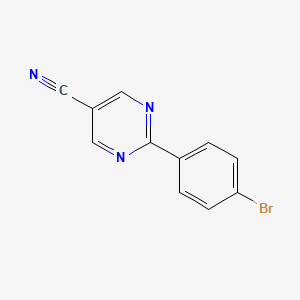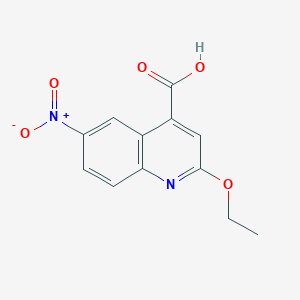![molecular formula C13H9ClN2S B11856804 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine CAS No. 124522-22-1](/img/structure/B11856804.png)
6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of both thiazole and pyridine rings in the structure makes them versatile for various chemical modifications and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with 2-amino-5-chloropyridine, which undergoes a series of reactions including chlorination, cyclization, and condensation to form the target compound . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are designed to be high-yielding and cost-effective. The process usually involves multiple steps, including the purification of intermediates and the final product through recrystallization or chromatography . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridine derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine involves its interaction with various molecular targets. The compound can inhibit enzymes like phosphoinositide 3-kinase, which plays a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[4,5-b]pyridine derivatives such as:
- 6-Chloro-2-mercaptothiazolo[4,5-b]pyridine
- 2-Pyridyl-4-morpholinyl substituted thiazolo[5,4-b]pyridine
Uniqueness
6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the p-tolyl group enhances its lipophilicity and potential for crossing biological membranes, making it a promising candidate for drug development .
Properties
CAS No. |
124522-22-1 |
|---|---|
Molecular Formula |
C13H9ClN2S |
Molecular Weight |
260.74 g/mol |
IUPAC Name |
6-chloro-2-(4-methylphenyl)-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H9ClN2S/c1-8-2-4-9(5-3-8)13-16-12-11(17-13)6-10(14)7-15-12/h2-7H,1H3 |
InChI Key |
GWYJXXOGYTZDKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(S2)C=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


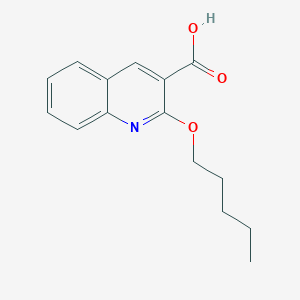
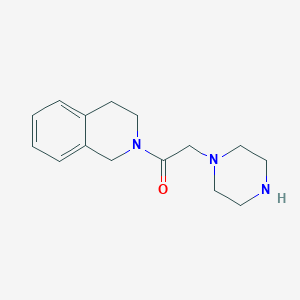
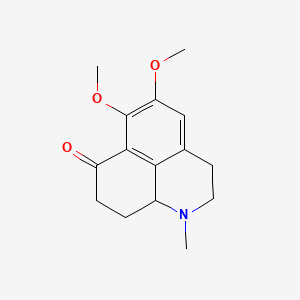
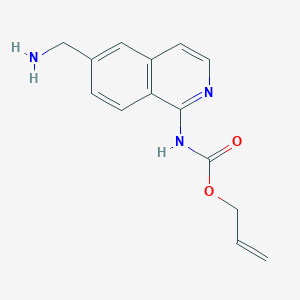
![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)

![5-Amino-1-(3,4-difluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11856769.png)
